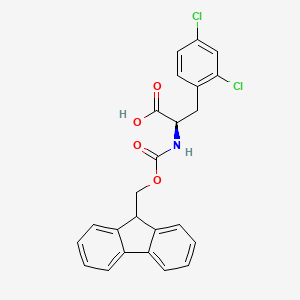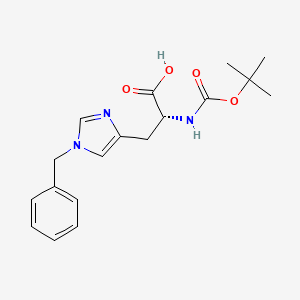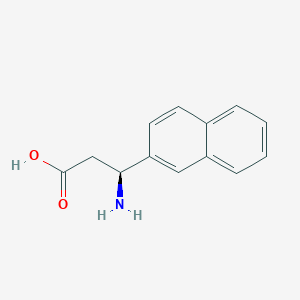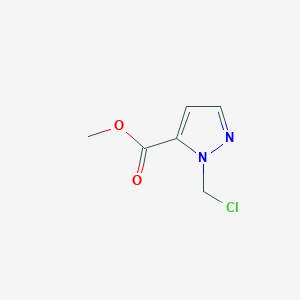
diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of diethyl (2S,3S)-oxirane-2,3-dicarboxylate involves several steps. In one procedure, diethyl L-tartrate is placed in a flask and a solution of hydrobromic acid in acetic acid is added. The reaction mixture is allowed to reach room temperature and stirred for an additional 10 hours or until the tartrate disappears. The reaction mixture is then poured into ice, extracted with ether, and the ether extracts are washed, dried, filtered, and concentrated to give a pale yellow oil .Molecular Structure Analysis
Diethyl (2S,3S)-oxirane-2,3-dicarboxylate is an organic compound with the chemical formula C10H14O6. The molecular structure of this compound is complex and includes several functional groups.Chemical Reactions Analysis
The chemical reactions involving diethyl (2S,3S)-oxirane-2,3-dicarboxylate are complex and varied. For example, the addition of bromine to (E)-2-butene gives one product, the meso compound (2R,3S)-2,3-dibromobutane, while the addition of (Z)-2-butene produces the racemic mixture of two enantiomers, (2S,3S)-2,3-dibromobutane and (2R,3R)-2,3-dibromobutane .Physical And Chemical Properties Analysis
Diethyl (2S,3S)-oxirane-2,3-dicarboxylate has a boiling point of 270 - 274 °C, a density of 1.20 g/cm3 at 20 °C, and a melting point of 17 °C .Aplicaciones Científicas De Investigación
Chiral Pharmaceuticals
Diethyl (2S,3S)-oxirane-2,3-dicarboxylate: is extensively used in the synthesis of chiral pharmaceuticals . The compound’s ability to induce chirality makes it invaluable for creating drugs with specific enantiomeric forms, which can have different therapeutic effects.
Chiral Intermediates
The compound serves as a precursor for various chiral intermediates in synthetic chemistry . These intermediates are crucial for producing enantiomerically pure substances, which are essential for the pharmaceutical industry.
Chiral Catalysts
It is also employed in the development of chiral catalysts . These catalysts are used to increase the rate of chemical reactions while ensuring that the products retain their chirality, which is vital for the effectiveness of certain medications.
Asymmetric Epoxidation
Diethyl (2S,3S)-oxirane-2,3-dicarboxylate: can be used with titanium to facilitate enolic asymmetric epoxidation . This reaction is important for introducing oxygen functionalities into organic molecules with high enantioselectivity.
Natural Vitamin E Sources
The compound is related to d-alpha-tocopherol , the principal compound in natural vitamin E sources . It’s used in the synthesis of vitamin E, which is important for its antioxidant properties and is used in pharmaceuticals, foods, and animal feeds.
Food Additive
Due to its connection with vitamin E synthesis, diethyl (2S,3S)-oxirane-2,3-dicarboxylate is also utilized as a food additive . It contributes to the nutritional value and preservation of food products.
Mecanismo De Acción
Target of Action
Diethyl (2S,3S)-oxirane-2,3-dicarboxylate, also known as (2S,3S)-diethyl oxirane-2,3-dicarboxylate, is a chiral compound It is known to be used in the synthesis of various pharmaceuticals and other organic compounds .
Mode of Action
It is known to be used in the sharpless epoxidation reaction, an enantioselective chemical reaction that prepares 2,3-epoxyalcohols from primary and secondary allylic alcohols . The compound’s interaction with its targets and the resulting changes would depend on the specific reaction it is involved in.
Pharmacokinetics
Its lipophilicity is indicated by an iLOGP of 1.33 . These properties could potentially impact the compound’s bioavailability.
Action Environment
The action, efficacy, and stability of diethyl (2S,3S)-oxirane-2,3-dicarboxylate can be influenced by various environmental factors. For instance, its storage temperature is recommended to be below +30°C . Other factors such as pH, presence of other chemicals, and specific reaction conditions could also potentially influence its action.
Propiedades
IUPAC Name |
diethyl (2S,3S)-oxirane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFQMMUIJQDSAB-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427326 | |
| Record name | Diethyl (2S,3S)-oxirane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl (2S,3S)-oxirane-2,3-dicarboxylate | |
CAS RN |
73890-18-3 | |
| Record name | Diethyl (2S,3S)-oxirane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310884.png)









